molecular formula C17H17FN2OS B2590708 N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034232-98-7

N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2590708
M. Wt: 316.39
InChI Key: QPDMQICBKRHCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, also known as CP-945,598, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small-molecule antagonists that selectively target the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor that is widely distributed in the central nervous system, and its activation is associated with various physiological and pathological processes, including pain, anxiety, addiction, and metabolic disorders. Therefore, the development of CB1 antagonists like CP-945,598 represents a promising strategy for the treatment of these conditions.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with complex structures, including those similar to N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, are often synthesized and biologically evaluated for their potential as anticancer agents. For example, the study by Evren et al. (2019) synthesized 5-methyl-4-phenyl thiazole derivatives as anticancer agents, emphasizing the significance of structural elucidation and the evaluation of antitumor activities against specific cancer cell lines such as A549 human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Anti-inflammatory Activity

Another area of interest is the synthesis of novel compounds to explore their anti-inflammatory and antimicrobial activities. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-((4-oxo-2-thioxothiazolidin-3-yl)acetamides, showcasing the potential for these compounds to exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Structure-Activity Relationships

Investigating the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been studied for their in vitro and in vivo efficacy, highlighting the importance of structural modifications to enhance biological activity and metabolic stability (Stec et al., 2011).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c18-15-3-5-16(6-4-15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-1-2-13/h3-8,10,13H,1-2,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDMQICBKRHCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

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